molecular formula C19H22N2O4S B4282977 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

Número de catálogo: B4282977
Peso molecular: 374.5 g/mol
Clave InChI: UQBBJPUKYOCAJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid selectively inhibits SYK, which is a key component of B-cell receptor signaling. By inhibiting this pathway, this compound blocks the survival and proliferation of B cells, leading to the death of malignant B cells. This compound has also been shown to have immunomodulatory effects, such as enhancing the activity of natural killer cells and promoting the differentiation of T cells into effector cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in preclinical toxicity studies, with no significant adverse effects observed at therapeutic doses. In clinical trials, this compound has demonstrated promising anti-tumor activity and has been well-tolerated by patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in preclinical models of B-cell malignancies that are resistant to other targeted therapies, such as ibrutinib. However, one limitation of this compound is that it may not be effective in all patients, as some tumors may have alternative survival pathways that are not dependent on B-cell receptor signaling.

Direcciones Futuras

There are several future directions for the development of 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid and other SYK inhibitors. One area of focus is the identification of biomarkers that can predict response to SYK inhibition, which would allow for more personalized treatment approaches. Another area of interest is the combination of SYK inhibitors with other therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Additionally, the development of next-generation SYK inhibitors with improved selectivity and potency is an active area of research.

Aplicaciones Científicas De Investigación

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other targeted therapies, such as ibrutinib, in preclinical models of CLL.

Propiedades

IUPAC Name

4-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-3-4-12-5-7-13(8-6-12)14-11-26-19(17(14)18(20)25)21-15(22)9-10-16(23)24/h5-8,11H,2-4,9-10H2,1H3,(H2,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBJPUKYOCAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 5
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.